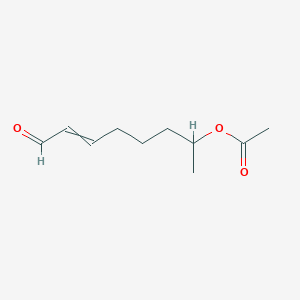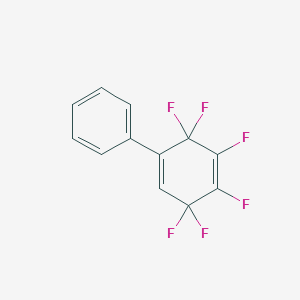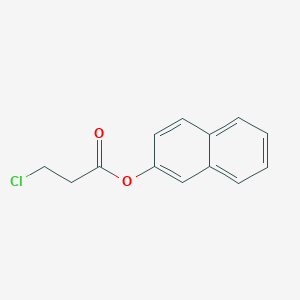![molecular formula C43H39ClF6N2O4 B14334326 2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate CAS No. 99051-49-7](/img/structure/B14334326.png)
2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate” is a complex organic molecule that belongs to the class of benzoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzoindole core, the introduction of the trifluoroethyl groups, and the final assembly of the polyene chain. Common reagents used in these reactions include dimethyl sulfate, trifluoroacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. This can lead to insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound may be investigated for its potential pharmacological properties. This includes its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs or diagnostic agents.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoindole derivatives and polyene compounds. These molecules share structural similarities but may differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
CAS No. |
99051-49-7 |
|---|---|
Molecular Formula |
C43H39ClF6N2O4 |
Molecular Weight |
797.2 g/mol |
IUPAC Name |
2-[11-[1,1-dimethyl-3-(2,2,2-trifluoroethyl)benzo[e]indol-3-ium-2-yl]undeca-2,4,6,8,10-pentaenylidene]-1,1-dimethyl-3-(2,2,2-trifluoroethyl)benzo[e]indole;perchlorate |
InChI |
InChI=1S/C43H39F6N2.ClHO4/c1-40(2)36(50(28-42(44,45)46)34-26-24-30-18-14-16-20-32(30)38(34)40)22-12-10-8-6-5-7-9-11-13-23-37-41(3,4)39-33-21-17-15-19-31(33)25-27-35(39)51(37)29-43(47,48)49;2-1(3,4)5/h5-27H,28-29H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XHKFHCDVZNLBPL-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(F)(F)F)C=CC=CC=CC=CC=CC=C4C(C5=C(N4CC(F)(F)F)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



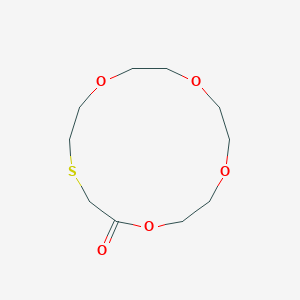
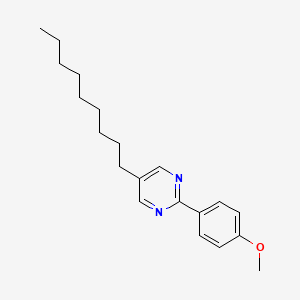


![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)

